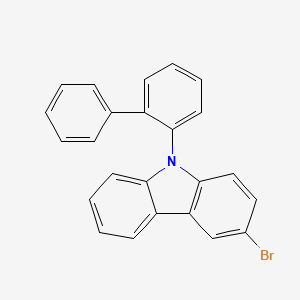

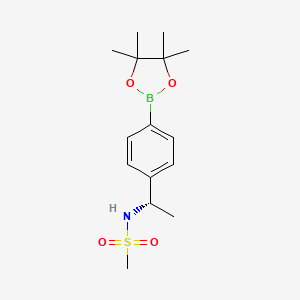

3-bromo-N-(2-biphenylyl)carbazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3-Bromo-N-(2-biphenylyl)carbazole and its derivatives involves multiple steps, including Claisen-Schmidt condensation, cycloaddition reactions, and N-alkylation processes. For instance, Claisen-Schmidt condensation of 2,3,4,9-tetrahydro-1H-carbazol-1-one with 3-bromo-4-methoxy benzaldehyde leads to the formation of hetero annulated carbazoles, which are further reacted with various organic reactants to afford isoxazolo-, pyrido-, and pyrimido carbazoles (Karunanidhi Murali et al., 2017). Additionally, the N-alkylation of (chloromethyl)benzene with 3-bromo-9H-carbazole has been reported to synthesize the title compound (Peng-mian Huang & Xiao-Chun Wang, 2009).

Molecular Structure Analysis

The molecular structure of 3-Bromo-N-(2-biphenylyl)carbazole derivatives has been elucidated using various spectroscopic techniques. For instance, single-crystal X-ray diffraction analysis has revealed the inclination of the 4-bromophenyl ring to the mean plane of the carbazole moiety and the presence of C-H⋯π stacking interactions among aromatic rings (Gui‐Mei Tang et al., 2021).

Chemical Reactions and Properties

3-Bromo-N-(2-biphenylyl)carbazole undergoes various chemical reactions, including electropolymerization into polycarbazole films exhibiting significant electrochromic behavior (S. Hsiao & Shu-Wei Lin, 2016). The compound also participates in Friedel-Crafts-type alkylation and annulation reactions, leading to the synthesis of carbazole derivatives (Yanlong Gu et al., 2018).

Physical Properties Analysis

The physical properties, such as thermal stability and luminescence of 3-Bromo-N-(2-biphenylyl)carbazole derivatives, have been extensively studied. Thermogravimetric analyses indicate high thermal stabilities, with decomposition temperatures ranging from 298 to 368 °C for different derivatives (Gui‐Mei Tang et al., 2021).

Chemical Properties Analysis

The chemical properties of 3-Bromo-N-(2-biphenylyl)carbazole derivatives include their electrochemical stability and high coloration efficiency when used as electrochromic materials. These polymers exhibit onset temperatures in the range of 300–470°C, showcasing their application potential in electrochromic devices (Yaxin Zhang et al., 2019).

科学的研究の応用

Antitumor Activity

A study by Murali, Sparkes, and Prasad (2017) explored the synthesis of hetero annulated isoxazolo-, pyrido- and pyrimido carbazoles, including a derivative of 3-bromo-N-(2-biphenylyl)carbazole. These compounds displayed notable in vitro antitumor activity, particularly against the MCF-7 cell line, suggesting potential therapeutic applications against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).

Luminescence and Thermal Properties

Research by Tang et al. (2021) investigated the luminescence and thermal properties of biphenyl carbazole derivatives, including those related to 3-bromo-N-(2-biphenylyl)carbazole. These compounds demonstrated high thermal stability and potential for application in materials science, specifically in areas requiring luminescent materials (Tang et al., 2021).

Synthesis and Spectroscopy

Ponce et al. (2006) focused on the synthesis and electronic spectroscopy of bromocarbazoles, including derivatives of 3-bromo-N-(2-biphenylyl)carbazole. The study provided insights into the reactivity and photophysical properties of these compounds, which could be significant in the development of new materials and chemical sensors (Ponce et al., 2006).

Antibacterial Evaluation

Selvam et al. (2019) conducted research on the synthesis and antibacterial evaluation of dibromo and N-bromoacetyl derivatives of carbazole. Their findings indicated that these compounds, related to 3-bromo-N-(2-biphenylyl)carbazole, exhibit excellent antibacterial activity, suggesting their potential use in the development of new antibacterial agents (Selvam, Murugesan, & Uthaikumar, 2019).

特性

IUPAC Name |

3-bromo-9-(2-phenylphenyl)carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BrN/c25-18-14-15-24-21(16-18)20-11-5-7-13-23(20)26(24)22-12-6-4-10-19(22)17-8-2-1-3-9-17/h1-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGDLKDQACLMQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(2-biphenylyl)carbazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2488132.png)

![(4-Methylpiperazino)[6-(trifluoromethyl)-3-pyridinyl]methanone](/img/structure/B2488136.png)

![3,6-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2488137.png)

![2-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2488140.png)

![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2488141.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-[4-(benzo[g][1,3]benzothiazol-2-ylcarbamoyl)phenoxy]benzamide](/img/structure/B2488142.png)

![N-cyclopentyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2488146.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2488152.png)